Atiprimod - 123018-47-3

Atiprimod

Catalog Number: EVT-287576
CAS Number: 123018-47-3
Molecular Formula: C22H44N2
Molecular Weight: 336.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Atiprimod is an orally bioavailable small molecule belonging to the azaspirane class of cationic amphiphilic agents with anti-inflammatory, antineoplastic, and antiangiogenic properties. Atiprimod inhibits the phosphorylation of signal transducer and activator of transcription 3 (STAT3), blocking the signalling pathways of interleukin-6 and vascular endothelial growth factor (VEGF) and downregulating the anti-apoptotic proteins Bcl-2, Bcl-XL, and Mcl-1, thereby inhibiting cell proliferation, inducing cell cycle arrest, and inducing apoptosis.
Synthesis Analysis

The synthesis of Atiprimod involves several key steps that are crucial for obtaining the desired compound with high purity and yield. A common synthetic route begins with the preparation of 1-(2-amino-1-(4-methoxyphenyl)-ethyl)-cyclohexanol monoacetate. This intermediate is then reacted with various aldehydes in the presence of anhydrous potassium carbonate to form the final product.

Key Parameters:

  • Reagents: Aldehydes (1.2 equivalents), anhydrous potassium carbonate (2.5 equivalents).
  • Solvent: Methanol.
  • Reaction Conditions: Stirred at room temperature for 4-5 hours.
  • Workup: The reaction mixture is quenched with water, followed by extraction with ethyl acetate, drying over anhydrous sodium sulfate, and purification through recrystallization from hexane and ethyl acetate .
Molecular Structure Analysis

Atiprimod's molecular structure can be described by its chemical formula C16H22N2O2C_{16}H_{22}N_2O_2 and molecular weight of approximately 278.36 g/mol. The compound features a cyclohexanol moiety linked to an amino group and a methoxyphenyl group, contributing to its biological activity.

Structural Features:

  • Functional Groups: Primary amine, ether (methoxy), and alcohol.
  • Stereochemistry: The compound exhibits chiral centers that may influence its pharmacological properties.
  • 3D Structure: Computational models suggest that Atiprimod adopts a conformation conducive to binding within the active sites of Janus kinases .
Chemical Reactions Analysis

Atiprimod participates in several significant chemical reactions, primarily involving its interaction with biological targets:

  • Inhibition of Janus Kinases: Atiprimod binds to the ATP-binding site of Janus kinase 2 and Janus kinase 3, preventing their activation.
  • Signal Transduction Modulation: The compound alters downstream signaling pathways by inhibiting the phosphorylation of signal transducer and activator of transcription proteins, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Reaction Conditions:

  • IC50 Values: Atiprimod exhibits an IC50 value of approximately 397 nM against Janus kinase 2, indicating its potency as an inhibitor .
Mechanism of Action

Atiprimod exerts its biological effects primarily through the inhibition of Janus kinases, which play a pivotal role in cytokine signaling pathways. By blocking these kinases, Atiprimod disrupts the phosphorylation cascade that leads to the activation of signal transducer and activator of transcription proteins.

Detailed Mechanism:

  1. Inhibition of Phosphorylation: Atiprimod prevents the phosphorylation of signal transducer and activator of transcription proteins, thereby inhibiting their translocation to the nucleus.
  2. Induction of Apoptosis: The compound triggers apoptotic pathways by activating endoplasmic reticulum stress responses, leading to cell cycle arrest and subsequent cell death in tumor cells .
  3. Impact on Tumor Microenvironment: By modulating immune responses through Janus kinase inhibition, Atiprimod may alter the tumor microenvironment favorably for therapeutic outcomes.
Physical and Chemical Properties Analysis

Atiprimod exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide; limited solubility in water.
  • Stability: Stable under normal laboratory conditions but should be protected from light and moisture for prolonged storage.

Relevant Data:

  • Melting Point: Approximately 120–125 °C (exact values may vary based on purity).
  • pH Range: The pH can affect solubility; optimal conditions are usually around neutral pH for biological assays .
Applications

Atiprimod has several significant applications in scientific research and potential clinical settings:

  1. Cancer Therapy: Its primary application is as an anti-cancer agent due to its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
  2. Research Tool: Used extensively in studies investigating Janus kinase signaling pathways, providing insights into cellular mechanisms underlying cancer progression.
  3. Potential Autoimmune Applications: Given its immunomodulatory effects, Atiprimod may also hold promise for treating autoimmune diseases where Janus kinases are implicated .
Introduction to Atiprimod in Biomedical Research

Atiprimod (chemical name: N,N-diethyl-8,8-dipropyl-2-azaspiro[4,5]decane-2-propanamine) is a cationic amphiphilic compound belonging to the azaspirane class, characterized by a unique spirocyclic amine structure. This molecular architecture enables dual interactions with cellular membranes and intracellular targets, positioning it as a versatile agent in immunomodulation and oncology. Initially investigated for autoimmune disorders, its therapeutic profile has expanded to include potent anti-cancer activities, reflecting a broader shift in pharmaceutical research towards repurposing targeted immunomodulators. The compound's journey from autoimmune applications to oncology exemplifies the convergence of immunological and oncological drug discovery paradigms, leveraging shared pathways like JAK-STAT signaling and cytokine modulation.

Pharmacological Classification and Historical Development of Azaspirane Derivatives

Pharmacological Classification:Azaspiranes are a subclass of cationic amphiphilic drugs characterized by a spirocyclic amine core structure that confers both lipophilic and hydrophilic properties. This enables interaction with cellular membranes and intracellular targets, particularly influencing macrophage polarization and lysosomal functions. Atiprimod (codenamed SK&F 106615) shares these properties but exhibits enhanced specificity for immune cell signaling pathways compared to early-generation azaspiranes like SK&F 105685 [1] [2].

Historical Development:

  • 1989–1990: Early azaspiranes (e.g., SK&F 105685) demonstrated efficacy in rodent models of adjuvant-induced arthritis, with mechanistic studies linking their activity to macrophage modulation rather than generalized immunosuppression. Semi-adherent splenic cells from treated animals suppressed lymphocyte proliferation, suggesting induction of regulatory macrophages [1].
  • 1996: Atiprimod was synthesized as a next-generation azaspirane by GlaxoSmithKline (GSK). Preclinical studies confirmed superior efficacy in multiple arthritis models (pristane-induced, collagen-induced) compared to predecessors, leading to its designation as a clinical candidate for rheumatoid arthritis [2] [1].
  • Patent Landscape: Key patents (e.g., US4963557, WO1994025024) covered its synthesis and applications for hyperlipidemia and autoimmune diseases. The synthetic route involved a Johnson-Corey-Chaykovsky reaction on 4-heptanone, followed by sequential functionalization to form the spirocyclic core [2] [6].
  • 2000s Shift to Oncology: Clinical development pivoted toward oncology following discoveries of anti-proliferative effects in hematologic malignancies. This repositioning was supported by in vitro screens showing low-µM IC50 values against diverse cancer cell lines, particularly metastatic phenotypes [3] [6].

Table 1: Evolution of Key Azaspirane Compounds

CompoundDevelopment PeriodPrimary Indication FocusKey Mechanistic Insight
SK&F 1056851989–1995Autoimmune ArthritisEnhanced macrophage candidacidal activity
SK&F 106615 (Atiprimod)1996–PresentAutoimmune → OncologyDual STAT3/NF-κB inhibition; JAK pathway modulation
Other Azaspiranes1990sTransplantationInduction of regulatory spleen cells

Atiprimod in the Context of Autoimmune and Oncological Research Paradigms

Autoimmune Disease Mechanisms

Atiprimod exerts immunomodulatory effects primarily through macrophage targeting rather than broad immunosuppression:

  • Macrophage Functional Enhancement: In Candida-infected mice, 20 mg/kg/day dosing significantly increased alveolar macrophage candidacidal activity (1.5-fold vs. controls) without impairing adaptive immune responses. This contrasted with immunosuppressants like cyclosporin, which reduced pathogen clearance [1].
  • Cytokine Network Modulation: The compound suppresses pro-inflammatory circuits by inhibiting NF-κB nuclear translocation, reducing TNF-α and IL-1β production in activated macrophages. This positions it as an indirect inhibitor of the IL-6 amplifier (IL-6 Amp), a key driver of chronic inflammation in rheumatoid arthritis [1] [5].
  • Lysosomal Acidification: As a cationic amphiphile, Atiprimod accumulates in lysosomes, triggering pH-dependent inhibition of toll-like receptor (TLR) signaling. This disrupts cytokine processing in macrophages (e.g., inhibition of TNF-α maturation) and underlies its differentiation-inducing effects on regulatory myeloid cells [1].

Oncological Applications

Atiprimod’s anti-cancer mechanisms span direct tumor cytotoxicity and microenvironment modulation:

Table 2: Anti-Cancer Mechanisms Validated in Preclinical Models

Cancer TypeModel SystemKey FindingsMolecular Targets
Mantle Cell Lymphoma (MCL)In vitro cell lines & primary cells; In vivo xenografts50% apoptosis induction at 1 µM; extended mouse survival by 40% vs. controlsJNK activation → Bax/Bad ↑ → AIF mitochondrial release [6]
Multiple MyelomaNCI cell line panelIC50 0.8–2.5 µM; metastatic lines >2x more sensitive than non-metastaticIL-6 secretion ↓ → STAT3 inactivation [3] [6]
Solid TumorsHUVEC cord formation; CAM assay70% inhibition of VEGF/bFGF-induced angiogenesisVEGF secretion ↓; endothelial migration blockade [3]
  • STAT3 Pathway Inhibition: Atiprimod disrupts the IL-6/STAT3 positive feedback loop critical for cancer cell survival. In myeloma cells, it reduces IL-6 secretion (>60% at 1 µM) and inhibits STAT3 phosphorylation, sensitizing cells to apoptosis [3] [5].
  • Mitochondrial Apoptosis Induction: In MCL, treatment activates JNK, increasing pro-apoptotic Bax/Bad and phosphorylating Bcl-2. This triggers cytochrome c and AIF release, with AIF translocation being the dominant effector (validated via inhibitor studies) [6].
  • Anti-Angiogenic Activity: Atiprimod inhibits endothelial cell proliferation and cord formation at 0.5–5 µM by suppressing VEGF and bFGF secretion from tumor cells. In ovo chorioallantoic membrane (CAM) assays, it reduced neovascularization by >70% vs. controls [3].
  • Synergistic Combinations: With bortezomib, Atiprimod shows additive apoptosis induction in MCL (85% vs. 50% monotherapy). The synergy arises from complementary targeting—proteasome inhibition by bortezomib and JNK/AIF activation by Atiprimod [8].

Properties

CAS Number

123018-47-3

Product Name

Atiprimod

IUPAC Name

3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine

Molecular Formula

C22H44N2

Molecular Weight

336.6 g/mol

InChI

InChI=1S/C22H44N2/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4/h5-20H2,1-4H3

InChI Key

SERHTTSLBVGRBY-UHFFFAOYSA-N

SMILES

CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC

Solubility

Soluble in DMSO, not in water

Synonyms

antiprimod
atiprimod
azaspirane
N,N-diethyl-8,8-dipropyl-2-azaspiro(4.5)decane-2-propanamine dihydrochloride
SK and F 106615
SK and F 106615, dihydrochloride
SK and F-106615
SKF 106615
SKF-106615

Canonical SMILES

CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.